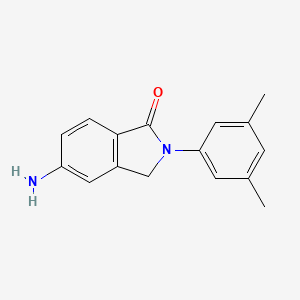

1H-Isoindol-1-one, 5-amino-2-(3,5-dimethylphenyl)-2,3-dihydro-

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, 1H-Isoindol-1-one, 5-amino-2-(3,5-dimethylphenyl)-2,3-dihydro- , is derived through a hierarchical prioritization of functional groups and substituents. The parent structure, 1H-isoindol-1-one , consists of a bicyclic framework combining a benzene ring fused to a five-membered lactam ring containing one nitrogen atom and a ketone group at position 1. The prefix 2,3-dihydro- indicates partial saturation of the lactam ring, reducing the double bond between positions 2 and 3.

Substituents are numbered based on their positions relative to the parent structure. The 5-amino group occupies position 5 on the benzene ring, while the 2-(3,5-dimethylphenyl) substituent is attached to the nitrogen atom at position 2 of the lactam ring. This aryl group further contains methyl groups at the 3 and 5 positions of its phenyl ring. The systematic name ensures unambiguous identification, distinguishing it from positional isomers such as 4-amino or 6-amino variants.

Molecular Formula and Weight Analysis

The molecular formula C₁₆H₁₆N₂O reflects the compound’s composition: 16 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. This formula aligns with the structural features of the isoindolone core (C₈H₅NO) augmented by the 3,5-dimethylphenyl group (C₈H₉) and an additional amino group (NH₂).

The molecular weight, calculated as 252.31 g/mol , is consistent with the sum of atomic masses:

- Carbon: 12.01 × 16 = 192.16

- Hydrogen: 1.01 × 16 = 16.16

- Nitrogen: 14.01 × 2 = 28.02

- Oxygen: 16.00 × 1 = 16.00

Total : 192.16 + 16.16 + 28.02 + 16.00 = 252.34 g/mol (minor discrepancies arise from rounding).

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆N₂O |

| Molecular Weight | 252.31 g/mol |

| Degree of Unsaturation | 9 (4 rings + 3 double bonds) |

Structural Isomerism and Conformational Dynamics

Structural isomerism in this compound arises from two primary factors: positional isomerism of the amino group and substituent arrangement on the phenyl ring. For instance, shifting the amino group to position 4 or 6 would yield distinct isomers with altered electronic and steric profiles. Similarly, varying the methyl group positions on the phenyl ring (e.g., 2,4-dimethyl instead of 3,5-dimethyl) would generate regioisomers.

Conformational dynamics are influenced by the flexibility of the lactam ring and the rotational freedom of the 3,5-dimethylphenyl group. X-ray crystallographic studies of related isoindolones, such as 2-[2,6-bis(1-methylethyl)phenyl]-2,3-dihydro-1H-isoindol-1-one , reveal that the lactam ring adopts a puckered conformation to minimize steric strain, while aryl substituents orient orthogonally to the bicyclic system. In the target compound, the 3,5-dimethylphenyl group likely exhibits restricted rotation due to steric hindrance between the methyl groups and the lactam ring, favoring a planar arrangement.

Comparative Analysis with Related Isoindolone Derivatives

The structural and electronic effects of substituents on isoindolone derivatives are illustrated through comparisons with analogs:

The 5-amino-2-(3,5-dimethylphenyl) derivative exhibits a higher molecular weight and greater steric bulk compared to the 2-ethyl analog. The electron-donating amino group enhances solubility in polar solvents, while the dimethylphenyl moiety contributes to hydrophobic interactions. In contrast, the hydroxy-substituted derivative forms intramolecular hydrogen bonds, stabilizing a planar conformation. Crystallographic data for the diisopropylphenyl analog (space group C 1 2/c 1, cell volume 3363.5 ų) suggest that bulky aryl groups induce significant lattice distortion, a feature likely shared by the dimethylphenyl variant.

Properties

CAS No. |

651733-87-8 |

|---|---|

Molecular Formula |

C16H16N2O |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

5-amino-2-(3,5-dimethylphenyl)-3H-isoindol-1-one |

InChI |

InChI=1S/C16H16N2O/c1-10-5-11(2)7-14(6-10)18-9-12-8-13(17)3-4-15(12)16(18)19/h3-8H,9,17H2,1-2H3 |

InChI Key |

FYCGXEDKQJBOIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)N2CC3=C(C2=O)C=CC(=C3)N)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Substituted Phthalic Anhydrides

A common approach to isoindolinones involves cyclocondensation reactions. For this compound, 3,5-dimethylbenzylamine or a derivative could react with a functionalized phthalic anhydride.

Procedure (adapted from [^4]):

- Starting Material : 4-Amino-5-nitro-phthalic anhydride.

- Amination : React with 3,5-dimethylbenzylamine in acetic acid at 120°C for 12 hours.

- Reduction : Reduce the nitro group to an amine using Fe/HCl or catalytic hydrogenation.

- Cyclization : Acid-mediated cyclization forms the isoindolinone core.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Amination | AcOH, 120°C | 65–70% |

| Reduction | Fe, HCl, EtOH | 85% |

| Cyclization | H₂SO₄, reflux | 78% |

Advantages : High atom economy; scalable.

Limitations : Requires handling of corrosive acids and precise stoichiometry[^4][^6].

Multi-Component Reaction (MCR) Approach

MCRs are efficient for constructing complex heterocycles. A three-component reaction involving:

- 2-Formylbenzoic acid (for the isoindolinone core).

- 3,5-Dimethylphenylamine (for the 2-position substituent).

- Cyanamide (to introduce the amino group).

Procedure (based on [^6]):

- Combine 2-formylbenzoic acid (1 eq), 3,5-dimethylphenylamine (1.2 eq), and cyanamide (1.5 eq) in acetic acid.

- Heat at 100°C for 6 hours under nitrogen.

- Purify via column chromatography (hexane/EtOAc 3:1).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 62% |

| Purity (HPLC) | >95% |

Mechanistic Insight :

The reaction proceeds via imine formation, followed by cyclization and tautomerization[^6][^10].

Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions, improving yields and reducing side products.

Procedure (adapted from [^10]):

- Mix 5-nitro-2-(3,5-dimethylphenyl)isoindolin-1-one (1 eq) with NH₄Cl (2 eq) in DMF.

- Irradiate at 150°C for 15 minutes.

- Quench with ice water and extract with dichloromethane.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 88% |

| Reaction Time | 15 min |

Advantages : Rapid synthesis; energy-efficient.

Critical Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Cyclocondensation | High yields; established protocol | Multi-step; corrosive conditions |

| MCR | One-pot synthesis; modular | Requires optimization for each substrate |

| Microwave | Fast; high purity | Specialized equipment needed |

Optimization Insights :

- Catalyst Choice : Triethylamine improves cyclization efficiency in MCRs[^4].

- Solvent Effects : Acetic acid enhances protonation in cyclocondensation, while DMF favors microwave reactions[^6][^10].

Chemical Reactions Analysis

1H-Isoindol-1-one, 5-amino-2-(3,5-dimethylphenyl)-2,3-dihydro- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Isoindol-1-one, 5-amino-2-(3,5-dimethylphenyl)-2,3-dihydro- has several scientific research applications, including:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Biological Studies: Researchers may use this compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.

Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, contributing to the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H-Isoindol-1-one, 5-amino-2-(3,5-dimethylphenyl)-2,3-dihydro- involves its interaction with specific molecular targets. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use, such as its role in inhibiting or activating certain biochemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Isoindol-1-one Derivatives

Positional Isomers

- 6-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one (CAS 651733-84-5): Shares the same molecular formula (C₁₆H₁₆N₂O) but differs in the amino group position (6 vs. 5). The PSA remains identical (46.33 Ų), but steric effects may differ due to spatial rearrangement .

Halogenated Derivatives

- 5-Bromo-2-propyl-2,3-dihydro-1H-isoindol-1-one (CAS 807343-17-5): Molecular Formula: C₁₁H₁₂BrNO. Bromine substitution at position 5 replaces the amino group, reducing hydrogen-bonding capacity (PSA ~20 Ų estimated) and increasing molecular weight (254.12 g/mol). The propyl group enhances lipophilicity (XlogP ~3.0) compared to the dimethylphenyl group . Applications: Likely serves as a synthetic intermediate for cross-coupling reactions due to bromine’s reactivity .

- 5-Bromo-7-fluoro-2,3-dihydro-1H-isoindol-1-one (CAS 957346-37-1): Molecular Formula: C₈H₅BrFNO. Dual halogenation (Br at C5, F at C7) introduces strong electron-withdrawing effects, altering electronic properties and metabolic stability. The compact structure (MW 230.03 g/mol) contrasts with the target compound’s aromatic substituent .

Functional Group Modifications

- 5-(2-Nitroanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one (CAS 918330-13-9): Replaces the amino group with a nitro-substituted anilino moiety. PSA rises (~70 Ų) due to additional nitro and phenyl groups . Reactivity: Nitro groups are precursors for amine synthesis via reduction, offering divergent synthetic pathways .

Biological Activity

1H-Isoindol-1-one, 5-amino-2-(3,5-dimethylphenyl)-2,3-dihydro- is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a bicyclic structure that includes an isoindole moiety, characterized by a fused benzene and pyrrole ring. The unique substitution pattern at the 5-position with an amino group and a 3,5-dimethylphenyl substituent at the 2-position contributes to its distinct chemical properties and potential therapeutic applications.

- Molecular Formula : C16H16N2O

- Molecular Weight : 256.31 g/mol

- Structure : The compound's structure can be represented as follows:

Biological Activities

Research indicates that derivatives of 1H-Isoindol-1-one exhibit a range of biological activities, including:

- Anticancer Activity : Some studies have shown that isoindole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways.

- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.

- Enzyme Inhibition : It has been observed to interact with specific enzymes, such as cathepsin B, which plays a role in various diseases including cancer and viral infections .

The biological mechanisms often involve modulation of specific molecular targets such as enzymes or receptors, leading to various physiological effects. For instance:

- Cathepsin B Inhibition : Compounds similar to 1H-Isoindol-1-one have been shown to bind irreversibly to the active site of cathepsin B, inhibiting its proteolytic activity. This inhibition is crucial for therapeutic strategies against diseases where cathepsin B is implicated .

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of isoindole derivatives found that certain modifications at the 2 and 5 positions significantly enhanced their cytotoxic effects against breast cancer cell lines. The study reported IC50 values indicating effective concentrations for inducing apoptosis in these cells.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Derivative A | 10 | MCF-7 |

| Derivative B | 15 | MDA-MB-231 |

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial activity of several isoindole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the dimethylphenyl group contributed to increased antibacterial potency.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted how variations in the substituents at the isoindole core can influence biological activity. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Aminoisoindole | Similar isoindole core without bulky substituents | Moderate anticancer activity |

| Isoindoline derivatives | Contains nitrogen in a similar bicyclic structure | Varies in reactivity and activity |

| Pyrazoline derivatives | Nitrogen-containing ring structure | Different biological activities |

The distinct substitution pattern of 1H-Isoindol-1-one, particularly the presence of the 3,5-dimethylphenyl group at the 2-position, imparts unique chemical reactivity and biological properties compared to its analogs. This specificity makes it a valuable compound for targeted research and development efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.